molecular formula C17H22N2 B421348 N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine CAS No. 296247-60-4

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine

Cat. No.: B421348
CAS No.: 296247-60-4
M. Wt: 254.37g/mol
InChI Key: ROIYMBVAWKSTIT-UHFFFAOYSA-N
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Description

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a chemical compound with the molecular formula C17H22N2 This compound features a cyclohexanamine moiety linked to a phenyl-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable pyrrole derivative. One common method involves the use of a phenyl-substituted pyrrole, which is reacted with cyclohexanamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where the phenyl or pyrrole moieties are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted phenyl or pyrrole compounds

Scientific Research Applications

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various biological targets.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine include:

    2-[Phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole: A compound with a similar pyrrole structure but different substituents.

    This compound oxalate: A salt form of the compound with different solubility and stability properties.

Uniqueness

This compound is unique due to its specific combination of a cyclohexanamine moiety with a phenyl-substituted pyrrole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(1-phenylpyrrol-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-3-8-15(9-4-1)18-14-17-12-7-13-19(17)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIYMBVAWKSTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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